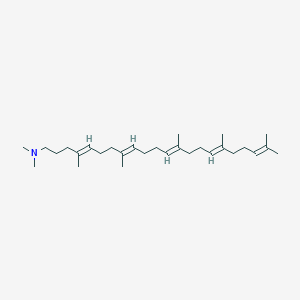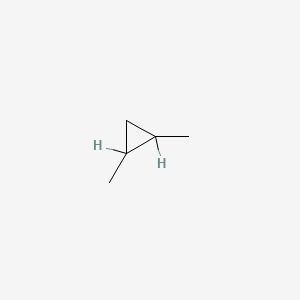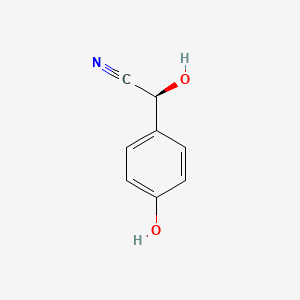
(S)-4-Hydroxymandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxymandelonitrile belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position (S)-4-Hydroxymandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, (S)-4-hydroxymandelonitrile can be found in a number of food items such as maitake, chicory roots, yellow zucchini, and turnip. This makes (S)-4-hydroxymandelonitrile a potential biomarker for the consumption of these food products.
(S)-4-hydroxymandelonitrile is a 4-hydroxymandelonitrile that has (S)-configuration.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis Optimization
(S)-4-Hydroxymandelonitrile synthesis optimization has been achieved using hydroxynitrile lyase-catalyzed reactions. This process involves the conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase in a biphasic system, leading to a high enantiomeric excess and conversion rate. This optimized synthesis is significant for full-scale production processes in biotechnology and bioengineering applications (Willeman et al., 2002).
2. Application in Synthesis of Enantiopure Cyanohydrins
Crosslinked enzyme aggregates of hydroxynitrile lyase from Prunus dulcis seeds have been used for the synthesis of enantiopure cyanohydrins. This method offers high yield and enantiopurity for the production of various cyanohydrins, including (R)-mandelonitrile, demonstrating its potential in synthesizing key synthons for important chemicals (Yıldırım et al., 2014).
3. Hydrolysis of Nitriles
The hydrolysis of nitriles to carboxylic acids under neutral conditions using immobilized and genetically modified enzymes has shown effectiveness in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid. This method is particularly useful for producing hydroxy analogues of methionine derivatives with applications in cattle feeding and transformation of acid- or base-sensitive compounds (Rey et al., 2004).
4. Microbial Cell Factory Production
Escherichia coli has been engineered for the production of 4-hydroxymandelic acid (4-HMA), an important aromatic fine chemical. By expressing a synthetic 4-hydroxymandelic acid synthase in E. coli, efficient co-fermentation of glucose and xylose leads to high yields of 4-HMA, offering an environmentally friendly alternative to conventional chemical synthesis methods (Fei-Fei et al., 2016).
Eigenschaften
CAS-Nummer |
71807-09-5 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1 |
InChI-Schlüssel |
HOOOPXDSCKBLFG-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](C#N)O)O |
SMILES |
C1=CC(=CC=C1C(C#N)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)O |
Andere CAS-Nummern |
71807-09-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
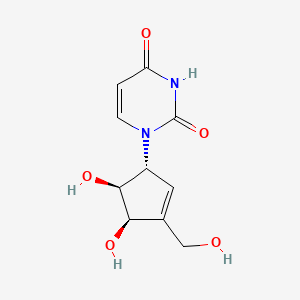
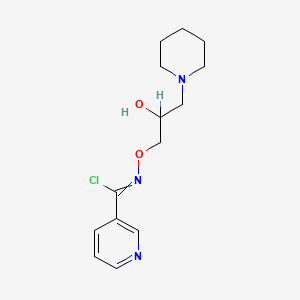
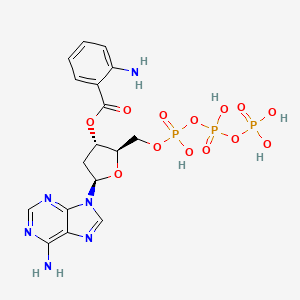

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
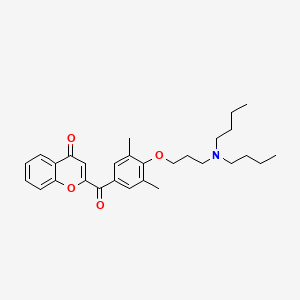

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

